N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
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Overview
Description
N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a pyrazine ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate methyl ester, which is then isolated and stored for subsequent reactions . The final compound is obtained through a series of reactions involving the formation of amides from esters or acids activated by carbonyldiimidazole (CDI) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide include other pyrazine derivatives, piperidine derivatives, and thiophene derivatives. Examples include:
- Pyrazinamide
- Piperidine-4-carboxamide
- Thiophene-2-carboxamide
Uniqueness
What sets this compound apart is its unique combination of three distinct heterocyclic rings. This structural complexity can confer unique properties and biological activities that are not observed in simpler compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c16-13-12(17-4-5-18-13)15(22)20-6-1-11(2-7-20)19-14(21)10-3-8-23-9-10/h3-5,8-9,11H,1-2,6-7H2,(H2,16,18)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZAABXYXJIQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)C3=NC=CN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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